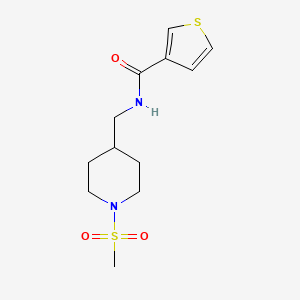

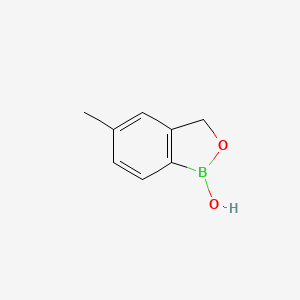

![molecular formula C11H10O3 B2545886 2H,3H,6H,7H,8H-茚并[5,6-b][1,4]二噁烷-6-酮 CAS No. 15128-61-7](/img/structure/B2545886.png)

2H,3H,6H,7H,8H-茚并[5,6-b][1,4]二噁烷-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes the synthesis of a variety of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding 6-substituted 4-hydroxy-2-pyrones. These compounds were synthesized using 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA, followed by thermal cyclization. This method provides a high-yield pathway under mild reaction conditions, which could be relevant for synthesizing the indeno[5,6-b][1,4]dioxin-6-one derivatives .

The second paper presents an enantioselective synthesis of 1,3-dioxin-4-ones with a 2-hydroxylated alkyl group at the 6-position. This synthesis involves chiral tartaric acid-derived acylborane-mediated aldol condensation, which could potentially be adapted for the asymmetric synthesis of indeno[5,6-b][1,4]dioxin-6-one derivatives .

Molecular Structure Analysis

The third paper does not directly discuss the indeno[5,6-b][1,4]dioxin-6-one structure but provides information on the synthesis of related dioxine derivatives. The configuration around the double bond of the major stereoisomers was established by X-ray diffraction analysis, which is a crucial technique for determining the molecular structure of complex organic compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one. However, the synthesis methods described involve reactions such as alkylation and cyclization, which are common in the formation of dioxin and dioxinone rings. These reactions are likely to be relevant when considering the chemical reactivity of the indeno[5,6-b][1,4]dioxin-6-one compound .

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one specifically, they do provide insights into the properties of similar compounds. For example, the stereoselectivity observed in the synthesis of dioxine derivatives suggests that the physical properties such as melting points and solubilities could be influenced by the stereochemistry of the compounds. The chemical properties, such as reactivity and stability, can be inferred from the functional groups present in the dioxinone and dioxine structures described .

科学研究应用

环境发生和毒理学

对于合成酚类抗氧化剂,如2,6-二叔丁基-4-甲基苯酚(BHT)的研究已经凸显了它们在环境中的普遍存在以及潜在的人类健康影响。这些化合物被广泛用于工业和商业产品中,以防止氧化降解。最近的研究集中在这些抗氧化剂的环境发生、人类暴露和毒性,包括它们的代谢物和降解产物。已经发现这些化合物以及它们的转化产物已经在各种环境基质和人体中被检测到,引发了对它们安全性的担忧。毒性研究表明,其中一些化合物可能会引起肝毒性,具有内分泌干扰效应,甚至表现出致癌性质,强调了对它们的环境行为和潜在健康影响进行进一步研究的必要性(Runzeng Liu & S. Mabury, 2020)。

化学合成和表征

与2H,3H,6H,7H,8H-茚并[5,6-b][1,4]二噁烷-6-酮相关的化合物的合成和表征已经得到广泛研究,有助于了解它们的化学性质和潜在应用。例如,已经开发了新的合成方法来制备各种衍生物,使研究人员能够探索它们的电化学和光学性质,并研究它们在材料科学和光伏领域的潜在用途。这些研究为优化有机材料在电子器件中性能提供了宝贵的见解(R. Dubey, A. Efimov, & H. Lemmetyinen, 2011)。

生物活性和机制

与2H,3H,6H,7H,8H-茚并[5,6-b][1,4]二噁烷-6-酮类似结构的化合物,如苯并噁唑啉-2(3H)-酮(BOA),已被确定为具有显著生物活性的化合物。对拟南芥的研究揭示了这类化合物可以诱导特定的解毒机制和转录反应,暗示了它们在植物对抗草食动物和病原体的防御中的作用。植物通过葡糖苷化来解毒这些化合物的能力以及对对抗化合物暴露响应的基因的鉴定,突显了植物与其化学环境之间复杂的相互作用,为理解这些化合物的生态角色提供了基础(S. Baerson et al., 2005)。

抗氧化性能和机制

对与2H,3H,6H,7H,8H-茚并[5,6-b][1,4]二噁烷-6-酮具有结构相似性的苯并呋喃酮类化合物的研究,为了解它们的抗氧化机制和作为保护剂的潜在应用提供了见解。这些化合物已经被合成并评估其提供氢原子、释放质子和转移电子的能力,有助于它们的抗氧化活性。这样的研究对于开发可用于保护有机材料和生物系统免受氧化应激的新型抗氧化剂具有重要意义(Xiao‐Qing Zhu et al., 2011)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOWKJFNVQOKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC3=C(C=C21)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)